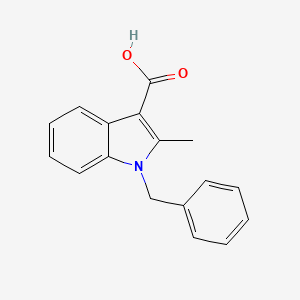

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHPBNUKSYOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735686 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885525-21-3 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The indole nucleus is a privileged structure found in numerous bioactive compounds, and its targeted functionalization is of paramount importance.[1] This document details the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic strategies, with a focus on the Fischer Indole Synthesis and the Japp-Klingemann reaction. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide integrates theoretical principles with field-proven experimental protocols, offering a robust framework for the efficient and logical synthesis of the target molecule.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] Consequently, indole derivatives are a major focus in drug discovery, serving as reactants for preparing compounds with a wide range of therapeutic activities, including anti-proliferative, anti-inflammatory, and antihistaminic agents. 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, in particular, represents a versatile intermediate. The N-benzyl group provides steric and electronic modulation while offering a site for further chemical modification, the 2-methyl group enhances stability, and the 3-carboxylic acid function is a critical handle for amide coupling and other transformations to build molecular complexity.

This guide will dissect the most authoritative and practical methods for its synthesis, emphasizing the chemical reasoning behind procedural choices to empower researchers in optimizing their synthetic campaigns.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the indole core can be approached through several classic and modern synthetic reactions. For the target molecule, two pathways stand out for their reliability and adaptability: the Fischer Indole Synthesis and a tandem Japp-Klingemann/Fischer Indole approach.

The Fischer Indole Synthesis: The Workhorse of Indole Construction

Discovered in 1883 by Hermann Emil Fischer, this reaction remains one of the most indispensable methods for synthesizing substituted indoles.[3][4] The fundamental principle involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][5]

Causality of the Mechanism: The reaction's success hinges on a cascade of well-defined steps, initiated by the formation of the key hydrazone intermediate.

-

Hydrazone Formation: The reaction begins with the condensation of N-benzyl-N-phenylhydrazine with a suitable keto-ester, such as ethyl pyruvate, to form the corresponding hydrazone.

-

Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its more reactive ene-hydrazine form.

-

[6][6]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The ene-hydrazine undergoes an electrocyclic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate, transiently breaking the aromaticity of the benzene ring.[3][5]

-

Aromatization & Cyclization: The intermediate readily rearomatizes. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms the five-membered pyrrole ring.[2]

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring system.[4]

.dot

Caption: Fischer Indole Synthesis workflow for the target molecule.

The Japp-Klingemann Reaction: An Elegant Entry to Hydrazones

Causality of the Mechanism: This method cleverly circumvents the direct use of hydrazines by coupling a diazonium salt with a β-keto-ester.[8][9]

-

Diazotization: N-benzylaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form the corresponding aryl diazonium salt.

-

Azo Coupling: The β-keto-ester (ethyl 2-methylacetoacetate) is deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound.[8]

-

Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis and deacylation to yield the final, stable phenylhydrazone, which is identical to the intermediate used in the Fischer synthesis.[8]

-

Fischer Indolization: The resulting hydrazone is then subjected to acidic conditions (e.g., ethanolic HCl) to induce cyclization via the Fischer mechanism as described previously.[7][9]

.dot

Caption: Japp-Klingemann/Fischer synthesis pathway.

Data Presentation: Comparative Analysis and Characterization

A critical aspect of synthetic planning is the selection of the most appropriate route based on factors like yield, step economy, and reagent availability.

Table 1: Comparison of Primary Synthesis Pathways

| Parameter | Fischer Indole Synthesis | Japp-Klingemann / Fischer Synthesis |

| Key Starting Materials | N-benzyl-N-phenylhydrazine, Ethyl pyruvate | N-benzylaniline, Ethyl 2-methylacetoacetate |

| Key Intermediates | Phenylhydrazone | Aryl diazonium salt, Phenylhydrazone |

| Number of Core Steps | 2 (Hydrazone formation, Cyclization) | 3 (Diazotization, Coupling, Cyclization) |

| Typical Yields | Moderate to Good | Good to Excellent |

| Advantages | More convergent; fewer steps if hydrazine is available. | Avoids handling potentially unstable hydrazines; starts from a more common amine.[10] |

| Challenges | Hydrazine starting material may be less stable or commercially available. | Requires careful temperature control during diazotization; diazonium salts are reactive. |

Table 2: Spectroscopic Data for 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | δ ~12.0-13.0 (s, 1H, -COOH), δ ~7.0-8.0 (m, 9H, Ar-H), δ ~5.4 (s, 2H, -CH₂-Ph), δ ~2.7 (s, 3H, -CH₃) |

| ¹³C NMR | δ ~165-170 (C=O), δ ~125-140 (Ar-C), δ ~100-120 (Indole C), δ ~50 (-CH₂-), δ ~12 (-CH₃) |

| FTIR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1680 (C=O stretch), ~1450-1600 (C=C aromatic stretch), ~740 (C-H bend, ortho-disubstituted) |

| (Note: Exact shifts may vary based on solvent and instrumentation. Data is predicted based on analogous structures and chemical principles.)[11] |

Detailed Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. As a self-validating system, each step includes checks and expected observations. All reactions involving volatile or hazardous materials should be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

This protocol leverages microwave heating to accelerate the reaction, a common technique for improving the efficiency of Fischer indolizations.[12]

Step A: Hydrazone Formation and In Situ Cyclization

-

Reagent Charging: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-benzyl-N-phenylhydrazine hydrochloride (1.0 mmol, 1.0 eq) and ethyl pyruvate (1.1 mmol, 1.1 eq).

-

Solvent Addition: Add anhydrous ethanol (3 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C for 15-20 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography on silica gel to yield Ethyl 1-Benzyl-2-methyl-1H-indole-3-carboxylate.

Step B: Saponification to the Carboxylic Acid

-

Hydrolysis Setup: Dissolve the purified ester from Step A (1.0 mmol) in a mixture of ethanol (5 mL) and 10% aqueous sodium hydroxide solution (5 mL).

-

Heating: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the ester spot has disappeared.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid until the pH is ~2. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and dry under vacuum to yield the final product, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid.

Protocol 2: Post-Indolization Carboxylation Strategy

This alternative involves first synthesizing 1-benzyl-2-methylindole and then introducing the C3-substituent.

Step A: Synthesis of 1-Benzyl-2-methyl-1H-indole

-

Indole Alkylation: In a flask, dissolve 2-methylindole (1.0 mmol) in dimethylformamide (DMF, 5 mL). Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0°C. Stir for 30 minutes.

-

Benzyl Halide Addition: Add benzyl bromide (1.1 mmol) dropwise and allow the reaction to warm to room temperature. Stir for 3-5 hours until TLC indicates completion.

-

Quenching and Extraction: Carefully quench the reaction with water (15 mL) and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain 1-benzyl-2-methylindole.

Step B: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a separate flask at 0°C, add phosphorus oxychloride (POCl₃, 1.5 mmol) to anhydrous DMF (3 mL) dropwise. Stir for 20 minutes.

-

Indole Addition: Add a solution of 1-benzyl-2-methylindole (1.0 mmol) in DMF (2 mL) to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C for 1-2 hours.

-

Hydrolysis: Pour the cooled reaction mixture onto crushed ice and basify with 20% sodium hydroxide solution until alkaline.

-

Isolation: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers, dry, and concentrate. Purify by chromatography to yield 1-benzyl-2-methyl-1H-indole-3-carbaldehyde.

Step C: Oxidation to Carboxylic Acid

-

Oxidation Setup: Dissolve the aldehyde from Step B (1.0 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Oxidant Addition: Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) at 0°C.

-

Reaction and Work-up: Stir until the reaction is complete (monitored by TLC). Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄). Acidify the mixture and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to yield the final product.

Conclusion and Future Outlook

The synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is most reliably achieved through the venerable Fischer Indole Synthesis, with the Japp-Klingemann reaction serving as a strategic alternative for preparing the key hydrazone precursor. The choice between these pathways is dictated by starting material availability, scalability, and laboratory safety considerations. Post-indolization functionalization offers a more modular but longer route. The protocols and mechanistic insights provided herein serve as a comprehensive guide for chemists to confidently and efficiently access this valuable synthetic intermediate, paving the way for the discovery and development of novel indole-based therapeutics.

References

- Synthesis and Chemistry of Indole. (n.d.).

-

Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

A three-component Fischer indole synthesis. (n.d.). PubMed. Retrieved from [Link]

-

Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

-

The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved from [Link]

- Reissert Indole Synthesis. (n.d.).

-

(PDF) Reissert Indole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (n.d.).

-

Fischer Indole Synthesis. (2014). Chem-Station Int. Ed. Retrieved from [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

Methods for the synthesis of indole-3-carboxylic acid esters (microreview). (n.d.). ResearchGate. Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. Retrieved from [Link]

-

A three-component Fischer indole synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

- Fischer Indole Synthesis. (n.d.).

-

1-benzylindole-3-carboxylic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (n.d.). International Journal of Research and Scientific Innovation (IJRSI). Retrieved from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. Retrieved from [Link]

-

Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Retrieved from [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

-

SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (n.d.). DergiPark. Retrieved from [Link]

-

1-benzylindole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). the NIST WebBook. Retrieved from [Link]

- 20230818 Indole Synthesis SI. (n.d.).

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI. Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. youtube.com [youtube.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. Japp-Klingemann_reaction [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. spectrabase.com [spectrabase.com]

- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid CAS number and structure

An In-depth Technical Guide to 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its applications as a versatile scaffold for developing therapeutic agents. Furthermore, it outlines critical safety and handling protocols for laboratory settings. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable indole derivative.

Core Chemical Identity and Structure

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a privileged bicyclic aromatic structure found in a vast array of biologically active compounds. The presence of the N-benzyl group enhances lipophilicity, while the 2-methyl and 3-carboxylic acid functionalities provide critical handles for further chemical modification and molecular recognition by biological targets.

Its unique structure makes it a valuable intermediate for synthesizing more complex molecules, including potential inhibitors of various enzymes and receptor antagonists.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 1-benzyl-2-methyl-1H-indole-3-carboxylic acid | - |

| Synonyms | 1H-Indole-3-carboxylic acid, 2-methyl-1-(phenylmethyl)- | [1] |

| Molecular Formula | C₁₇H₁₅NO₂ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| InChI | InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | [1] |

| InChIKey | FQHPBNUKSYOYHZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | - |

Note: A single, universally cited CAS Number for this specific compound is not prominently available in public databases, which is common for specialized chemical reagents. Researchers should rely on the structural identifiers (InChI, SMILES) for unambiguous identification.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

Table 2: Physicochemical Data

| Property | Value | Source & Notes |

| Form | Solid | [2] (by analogy) |

| Storage Temperature | −20°C | [2] (by analogy) |

| Solubility | Soluble in organic solvents like DMF, DMSO. Limited solubility in water. | Inferred from structure |

| Reactivity | The carboxylic acid group can undergo standard reactions (e.g., esterification, amidation). The indole ring can be subject to electrophilic substitution. | General chemical principles |

Synthesis and Mechanistic Rationale

The synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is typically achieved through a two-step process starting from a commercially available indole precursor. The described protocol is a robust and scalable method commonly employed in synthetic organic chemistry.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Benzylation of Ethyl 2-methyl-1H-indole-3-carboxylate

-

Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl 2-methyl-1H-indole-3-carboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of indole).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (N-H, pKa ≈ 17), forming a highly nucleophilic indolide anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation without interfering with the nucleophile.

-

-

Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

-

Alkylation: Cool the solution back to 0°C and add benzyl bromide (1.1 eq) dropwise via a syringe.

-

Causality: The indolide anion attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 reaction, forming the C-N bond.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water. This will destroy any unreacted NaH.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

-

Hydrolysis Setup: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and ethanol (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq, e.g., 2 M solution).

-

Causality: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and ethanol.

-

-

Heating: Heat the mixture to reflux (approx. 60-70°C) and stir for 2-4 hours, monitoring by TLC.

-

Workup & Acidification: After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 2 M hydrochloric acid (HCl). A precipitate of the desired carboxylic acid will form.

-

Causality: Protonation of the sodium carboxylate salt regenerates the neutral carboxylic acid, which is typically insoluble in acidic aqueous media and precipitates out.

-

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid.

Synthesis Workflow Diagram

Caption: A two-step synthesis workflow for the target compound.

Applications in Drug Discovery and Development

The indole nucleus is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to bind to numerous receptor types with high affinity. 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid serves as a highly versatile starting material for accessing a diverse range of potentially therapeutic molecules.

The carboxylic acid at the 3-position is particularly significant. It can act as a key hydrogen bond donor/acceptor, mimic a phosphate group, or serve as a handle for creating amide or ester libraries to explore structure-activity relationships (SAR). The modification of carboxylic acids with bioisosteres—functional groups with similar physical or chemical properties—is a common strategy in drug design to improve pharmacokinetic profiles or enhance potency.[3][4]

This compound is a reactant for the preparation of:

-

Antiproliferative Agents: Analogs of indoleacetic acid have been investigated for their ability to induce differentiation in cancer cells.[2]

-

Enzyme Inhibitors: Indole-based structures are used to develop inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs, and hyaluronidase.[2]

-

Antihistaminic Agents: The indole scaffold can be elaborated to produce compounds that block histamine receptors.[2]

Scaffold Application Diagram

Caption: Role as a central scaffold for diverse therapeutic agents.

Safety, Handling, and Storage

Hazard Profile (Anticipated)

-

Skin Irritation: May cause skin irritation upon contact.[5][6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6]

-

Harmful if Swallowed: May be harmful if ingested.[5]

Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle the solid compound and its solutions exclusively inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Dispensing: When weighing and dispensing the solid, use techniques that minimize dust generation (e.g., weighing on creased paper, careful spatula work).

-

Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and absorbent material. Do not sweep dry powder. Collect waste in a sealed container for proper disposal.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at -20°C for long-term stability.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a compound of significant utility for the medicinal and synthetic chemist. Its well-defined structure, accessible synthesis, and versatile chemical handles make it an ideal starting point for the exploration of novel chemical space in drug discovery. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in a research and development setting.

References

-

Thorn, K. et al. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

Sources

- 1. 1-benzyl-2-methyl-1H-indole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. 1-Benzylindole-3-carboxylic acid 27018-76-4 [sigmaaldrich.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. encapsula.com [encapsula.com]

An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds. Among these, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid represents a promising, yet underexplored, molecule with significant therapeutic potential. This technical guide provides a comprehensive overview of its synthesis, and putative biological activities, drawing upon data from structurally related analogs to build a predictive profile. We delve into its potential as an anticancer and antimicrobial agent, offering detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of novel indole derivatives.

Introduction: The Prominence of the Indole Scaffold

The indole ring system is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point of drug discovery for decades. Derivatives of indole-3-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.

The strategic substitution on the indole core can significantly modulate the biological activity of the resulting molecule. The introduction of a benzyl group at the N-1 position often enhances lipophilicity, which can improve cell permeability and target engagement. Furthermore, the presence of a methyl group at the C-2 position and a carboxylic acid at the C-3 position creates a unique electronic and steric profile that can be exploited for selective targeting of biological macromolecules. This guide focuses specifically on 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a molecule poised for further investigation.

Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

-

Reaction Setup: To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of sodium ethoxide (1.1 eq) at 0°C.

-

Japp-Klingemann Reaction: Slowly add a freshly prepared solution of benzenediazonium chloride (1.0 eq) to the reaction mixture while maintaining the temperature below 5°C. Stir for 2-3 hours.

-

Work-up: Quench the reaction with water and extract the product, ethyl 2-(2-phenylhydrazono)propanoate, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Fischer Indole Synthesis: Dissolve the crude hydrazone in a mixture of ethanol and concentrated sulfuric acid (e.g., 10:1 v/v). Heat the mixture to reflux for 4-6 hours.

-

Purification: Cool the reaction mixture and pour it into ice-water. The precipitated solid, ethyl 2-methyl-1H-indole-3-carboxylate, is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate

-

Reaction Setup: To a solution of ethyl 2-methyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

-

N-Benzylation: Stir the mixture for 30 minutes at room temperature, then cool to 0°C and add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of ice-water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

-

Saponification: Dissolve the purified ethyl 1-benzyl-2-methyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux for 4-8 hours.

-

Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with cold 2N HCl to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid.

Biological Activity Profile (Based on Structural Analogs)

Direct experimental data on the biological activity of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is limited in the public domain. However, based on the extensive research on structurally similar compounds, a strong potential for anticancer and antimicrobial activities can be inferred.

Anticancer Potential

Derivatives of 1-benzyl-indole have shown significant promise as anticancer agents. For instance, a closely related analog, 1-Benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid, has been synthesized and evaluated for its cytotoxic effects.[1] Other 1-benzyl-indole derivatives have demonstrated potent activity against various cancer cell lines, including breast (MCF-7), lung (A-549), and ovarian cancer.[2][3]

Putative Mechanism of Action:

The anticancer activity of indole derivatives is often multi-faceted. Potential mechanisms for 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid could include:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Some 1-benzyl-indole analogs are known to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3]

-

Induction of Apoptosis: Many indole-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) through the modulation of Bcl-2 family proteins and activation of caspases.

-

Cell Cycle Arrest: The compound may cause cell cycle arrest at different phases (e.g., G2/M), thereby inhibiting cancer cell proliferation.[3]

Caption: Putative anticancer mechanisms of action.

Table 1: Anticancer Activity of Structurally Related 1-Benzyl-Indole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 (1-Benzyl, 2-chloro derivative) | Ovarian (OVCAR-5) | 0.02 | [4] |

| Analog 1 (1-Benzyl, 2-chloro derivative) | Breast (MDA-MB-468) | 0.04 | [4] |

| Analog 2 (1-Benzyl-5-bromo derivative) | Breast (MCF-7) | 2.93 | [3] |

| Analog 3 (N-benzyl indole hydrazone) | Breast (MDA-MB-231) | 17.2 | [5] |

Disclaimer: The data presented is for structurally similar compounds and may not be representative of the activity of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid.

Antimicrobial Potential

The indole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. Various derivatives have shown activity against a range of pathogenic bacteria and fungi. For example, certain 3-substituted-1-benzyl-indole derivatives have been reported to be active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus.[2] However, it is important to note that the antimicrobial activity is highly dependent on the specific substitution pattern, as some derivatives, such as N-benzyl-1H-indole-3-carboxamide, have been found to be inactive.[6]

Putative Mechanism of Action:

The antimicrobial mechanisms of indole derivatives can vary but may involve:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the 1-benzyl group could facilitate insertion into the bacterial cell membrane, leading to its disruption and cell death.

-

Inhibition of Biofilm Formation: Some indole compounds have been shown to interfere with bacterial quorum sensing and biofilm formation, which are crucial for bacterial virulence and antibiotic resistance.

-

Enzyme Inhibition: The compound may target essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, the following standardized in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) as per CLSI guidelines.

-

Compound Dilution: Prepare serial two-fold dilutions of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a molecule of significant interest within the vast landscape of indole chemistry. While direct biological data is currently sparse, the analysis of its structural analogs strongly suggests a high potential for both anticancer and antimicrobial activities. The proposed synthetic route provides a clear path for its preparation, and the detailed experimental protocols offer a framework for its systematic biological evaluation.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening against a panel of cancer cell lines and pathogenic microorganisms. Mechanistic studies to elucidate its mode of action will be crucial for its further development as a potential therapeutic agent. In vivo studies in relevant animal models will also be necessary to assess its efficacy, pharmacokinetics, and safety profile. The exploration of this and similar indole derivatives will undoubtedly contribute to the discovery of novel and effective drugs to combat cancer and infectious diseases.

References

-

Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), XI(I). Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. Available at: [Link]

-

El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]

-

Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]

-

Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

-

Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers. Available at: [Link]

-

Sutton, B. M., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC. Available at: [Link]

-

Lisurek, M., et al. (2013). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC. Available at: [Link]

-

Organic Syntheses Procedure. 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

-

In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. PMC. (2025). Available at: [Link]

-

Riby, J. E., et al. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC. Available at: [Link]

-

PubChem. 1-Benzyl-3-methyl-1H-indole. PubChem. Available at: [Link]

-

Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

-

Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

Sources

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid derivatives and analogs

An In-Depth Technical Guide to 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid Derivatives and Analogs

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Among the myriad of indole-based architectures, derivatives of 1-benzyl-2-methyl-1H-indole-3-carboxylic acid represent a privileged class of compounds with significant therapeutic potential. Their unique three-dimensional structure allows for precise interaction with a range of biological targets, leading to diverse pharmacological activities, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory effects.[2][4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this chemical space. We will explore robust synthetic strategies, key analytical characterization techniques, delve into the nuanced structure-activity relationships that govern efficacy, and provide detailed experimental protocols to empower further research and development.

The Strategic Importance of the Indole Scaffold

The indole ring system, an aromatic heterocycle, is a recurring motif in biologically active molecules.[8] Its rigid, planar structure, coupled with the hydrogen-bond-donating capability of the indole N-H group (when unsubstituted) and its rich electron density, makes it an ideal pharmacophore for interacting with protein active sites. The 1-benzyl-2-methyl-1H-indole-3-carboxylic acid core further refines these properties:

-

N1-Benzyl Group: This bulky, lipophilic group provides a critical anchor for exploring interactions within hydrophobic pockets of target proteins. Its orientation significantly influences the overall conformation of the molecule.

-

C2-Methyl Group: The methyl substituent at the 2-position sterically hinders metabolic degradation and can enhance binding affinity by occupying small, specific sub-pockets.

-

C3-Carboxylic Acid: This functional group is a versatile handle for forming hydrogen bonds or salt bridges with basic residues like lysine or arginine in a target active site. It also serves as a key synthetic point for derivatization into esters, amides, and other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.[9]

Core Synthetic Strategies: From Precursors to the Indole Nucleus

The construction of the substituted indole core is the foundational challenge in synthesizing these derivatives. The most reliable and widely adopted pathway involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the acid-catalyzed Fischer indole synthesis for cyclization.[10]

Stage 1: The Japp-Klingemann Reaction

This reaction is an elegant method for synthesizing arylhydrazones from β-keto-esters and aryl diazonium salts.[10][11] The choice of this reaction is strategic because it reliably produces the precise hydrazone precursor needed for the subsequent Fischer cyclization, allowing for regioselective control over the final indole substitution pattern.

Causality of the Mechanism: The reaction proceeds via an initial deprotonation of the β-keto-ester to form a nucleophilic enolate. This enolate attacks the electrophilic diazonium salt. A subsequent hydrolysis and decarboxylation sequence yields the stable arylhydrazone.[11][12][13]

Stage 2: The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains one of the most powerful and versatile methods for creating the indole ring.[14][15] It involves the acid-catalyzed intramolecular cyclization of an arylhydrazone.[14][16][17] Strong Brønsted or Lewis acids like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride are typically employed to drive the reaction.[14][15]

Causality of the Mechanism: The reaction begins with the formation of an ene-hydrazine tautomer from the hydrazone. A critical[9][9]-sigmatropic rearrangement then occurs, forming a new C-C bond and breaking the N-N bond. Subsequent cyclization and elimination of ammonia under acidic conditions results in the formation of the aromatic indole ring.[14][17]

Caption: Synthetic route to the core scaffold.

Physicochemical Characterization and Purity Assessment

Ensuring the structural integrity and purity of synthesized derivatives is paramount for reliable biological data. A multi-technique approach is required for full characterization.

| Technique | Purpose | Key Observables |

| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and connectivity of atoms. | Chemical shifts, coupling constants, and integration values corresponding to the benzyl, methyl, carboxylic acid, and indole ring protons/carbons.[18][19] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) matching the calculated molecular weight.[18][19] |

| Infrared (IR) Spectroscopy | Identifies key functional groups present in the molecule. | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), and N-H stretching (if present).[8][20] |

| HPLC | Assesses the purity of the compound and quantifies impurities. | A single major peak with purity >95% is typically required for biological screening.[21][22] |

| Elemental Analysis | Confirms the elemental composition (C, H, N) of the molecule. | Experimental percentages should be within ±0.4% of the calculated values.[18][20] |

Biological Activities and Therapeutic Potential

Derivatives of this indole scaffold have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs.

-

Anticancer Activity: Numerous analogs have shown potent cytotoxic effects against a range of cancer cell lines, including breast, ovarian, and leukemia.[2][4][23][24] Some derivatives have been shown to induce apoptosis and arrest the cell cycle.[4] For instance, 2-chloro-3-(1-benzylindol-3-yl)quinoxaline, a related analog, displayed 100% tumor growth suppression in an ovarian cancer xenograft model.[2][24][25]

-

Antihypertensive Activity: Recent studies have identified novel derivatives as potent angiotensin II receptor 1 (AT₁) antagonists.[5] Lead compounds demonstrated a superior ability to lower blood pressure in spontaneously hypertensive rats compared to the commercial drug losartan, with effects lasting over 24 hours.[5]

-

Antimicrobial Activity: Modifications at the C3 position, often converting the carboxylic acid to a larger heterocyclic moiety, have yielded compounds with significant activity against bacteria such as P. aeruginosa and S. aureus, as well as fungi like C. albicans.[2][24]

-

Anti-inflammatory Activity: The indole core is a well-known anti-inflammatory pharmacophore, with indomethacin being a classic example.[6] Newer derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, showing potential for potent anti-inflammatory effects with reduced gastric side effects.[6]

Structure-Activity Relationship (SAR) Workflow

Understanding how structural modifications impact biological activity is the central goal of medicinal chemistry. A systematic SAR study is crucial for optimizing a lead compound into a drug candidate.

Caption: Iterative workflow for SAR studies.

Key SAR insights from the literature include:

-

N1-Benzyl Substitutions: Introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate electronic properties and hydrophobic interactions, significantly impacting potency.

-

C3-Amide/Ester Series: Conversion of the C3-carboxylic acid to various amides or esters is a common strategy to enhance cell permeability and explore new hydrogen bonding interactions. The nature of the amine or alcohol used for this derivatization is a critical determinant of activity.[9]

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis and preliminary biological evaluation of a representative derivative.

Protocol: Synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

This protocol is based on the principles of the Japp-Klingemann and Fischer Indole reactions.[10][11][14]

Materials:

-

Ethyl 2-methylacetoacetate

-

Benzylamine

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium acetate

-

Polyphosphoric acid (PPA)

-

Ethanol, Diethyl ether, Sodium hydroxide

Step-by-Step Procedure:

-

Diazonium Salt Formation: Dissolve benzylamine (1 eq.) in 2.5 M HCl at 0-5 °C. Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. This step generates the reactive benzyldiazonium chloride in situ.

-

Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate (1 eq.) and sodium acetate (3 eq.) in ethanol/water at 0-5 °C. Slowly add the diazonium salt solution from Step 1. Allow the mixture to warm to room temperature and stir for 12-16 hours. Extract the resulting hydrazone product with diethyl ether.[11][13] The sodium acetate acts as a base to facilitate the coupling.

-

Fischer Indole Synthesis: Add the purified hydrazone from Step 2 to polyphosphoric acid (PPA) (10x weight of hydrazone). Heat the mixture to 120-140 °C for 2-4 hours, monitoring by TLC. PPA serves as both the acidic catalyst and the reaction medium, promoting the necessary rearrangement and cyclization.[14][15]

-

Work-up and Ester Hydrolysis: Carefully pour the hot reaction mixture onto crushed ice. The precipitated solid is the ethyl ester of the target compound. Filter and wash with water. To hydrolyze the ester, reflux the solid in a solution of 10% NaOH in ethanol/water for 2-4 hours.

-

Purification: After hydrolysis, cool the reaction mixture and acidify with HCl to pH ~2-3. The 1-benzyl-2-methyl-1H-indole-3-carboxylic acid will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in Section 3.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, providing IC₅₀ values for anticancer screening.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)[4]

-

DMEM media with 10% FBS

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplate

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media (final DMSO concentration <0.5%). Remove the old media from the wells and add 100 µL of the compound dilutions. Include wells with media only (blank), cells with vehicle (DMSO control), and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Directions and Conclusion

The 1-benzyl-2-methyl-1H-indole-3-carboxylic acid scaffold and its analogs continue to be a fertile ground for drug discovery.[7] Future research should focus on several key areas:

-

Target Identification: Elucidating the specific molecular targets (e.g., kinases, receptors, enzymes) for the most active compounds to understand their mechanism of action.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Scaffold Hopping and Bioisosteric Replacement: Exploring alternative heterocyclic cores or replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) to discover novel chemical matter with improved properties.[5][26]

References

-

Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved from [Link]

-

Japp klingemann reaction. (2015, April 29). SlideShare. Retrieved from [Link]

-

Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. (2010, August 15). PubMed. Retrieved from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science. Retrieved from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022, July 26). PubMed Central. Retrieved from [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Japp Klingemann Reaction. (2020, June 3). YouTube. Retrieved from [Link]

-

Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

-

The Japp‐Klingemann Reaction. (2012, May). ResearchGate. Retrieved from [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). MDPI. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Japp–Klingemann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023, June 15). PubMed. Retrieved from [Link]

-

Synthesis and evaluation of biological activity of some novel indoles. (2024, December 12). Retrieved from [Link]

-

Fischer Indole Synthesis. (2014, August 27). Chem-Station. Retrieved from [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (2023, January 4). RSC Publishing. Retrieved from [Link]

-

Design, synthesis, and characterization of indole derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. (n.d.). PubMed. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024, October 9). PubMed. Retrieved from [Link]

-

1-benzylindole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine. Retrieved from [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (n.d.). International Journal of Research and Scientific Innovation (IJRSI). Retrieved from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. Japp-Klingemann_reaction [chemeurope.com]

- 12. Japp klingemann reaction | PPTX [slideshare.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 19. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Foreword for the Modern Researcher

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, a member of the privileged indole scaffold, represents a versatile synthetic intermediate with significant potential in medicinal chemistry. This guide moves beyond a mere presentation of data; it serves as a detailed walkthrough of the analytical logic and experimental considerations required to fully characterize this molecule using the principal techniques of modern spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As your virtual Senior Application Scientist, I will illuminate not only the data itself but the causal reasoning behind the spectral patterns, empowering you to interpret and validate your own findings with confidence.

Molecular Blueprint: Structure and Logic

Before delving into the spectra, understanding the molecular architecture is paramount. The molecule consists of a central indole ring system, substituted at the 1-position with a benzyl group, at the 2-position with a methyl group, and at the 3-position with a carboxylic acid. This specific arrangement dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Figure 1. Molecular structure of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can map the precise connectivity of the structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[1]

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides a wealth of information based on the electronic environment of each unique proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |

| ~11.0 - 12.5 | Singlet, broad | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent and it is exchangeable with D₂O. |

| ~7.8 - 8.0 | Doublet | 1H | H-4 | This proton is deshielded by the anisotropic effect of the adjacent carboxylic acid group and the ring current of the fused benzene ring. |

| ~7.1 - 7.4 | Multiplet | 8H | H-5, H-6, H-7 & Benzyl-Ar-H | The aromatic protons of the indole's benzene ring and the benzyl group overlap in this region, creating a complex multiplet. 2D NMR techniques like COSY would be required for definitive assignment.[1] |

| ~5.5 | Singlet | 2H | N-CH₂-Ph | These methylene protons are adjacent to the electron-withdrawing indole nitrogen and the phenyl ring, resulting in a significant downfield shift compared to a typical alkane.[2] |

| ~2.7 | Singlet | 3H | C2-CH₃ | The methyl group at the C2 position is attached to an sp²-hybridized carbon of the indole ring, causing it to resonate further downfield than a typical aliphatic methyl group. |

Note: Predicted values are based on established principles and data from analogous indole derivatives.[2][3]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and substitution.

| Chemical Shift (δ, ppm) | Assignment | Causality and Field Insights |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms. |

| ~137 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~136 | Benzyl C-1' | The quaternary carbon of the benzyl group attached to the methylene. |

| ~128-129 | Benzyl C-2', C-3', C-4', C-5', C-6' | Aromatic carbons of the benzyl ring. The symmetry of the ring may result in fewer than five distinct signals. |

| ~126 | C-3a | Quaternary carbon at the other ring fusion point. |

| ~120-124 | C-4, C-5, C-6, C-7 | Aromatic carbons of the indole's benzene ring. |

| ~135 | C-2 | The C2 carbon is significantly deshielded due to its attachment to the nitrogen atom and the methyl substituent. |

| ~105 | C-3 | The C3 carbon, bearing the carboxylic acid, appears at a characteristic upfield position for indole-3-substituted systems. |

| ~50 | N-CH₂-Ph | The benzylic methylene carbon, shifted downfield by the adjacent nitrogen atom.[2] |

| ~14 | C2-CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

Note: Predicted values are based on established principles and data from analogous indole derivatives.[2][3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is faster and requires minimal sample preparation.

-

Background Scan: Perform a background scan of the empty sample compartment (for KBr) or the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the sample in the instrument and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance and Field Insights |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | This is a hallmark peak of a carboxylic acid, characterized by its extreme broadness due to strong hydrogen bonding.[4] |

| 3100 - 3000 | C-H stretch | Aromatic (Ar-H) | These absorptions correspond to the C-H bonds on the indole and benzyl aromatic rings. |

| 3000 - 2850 | C-H stretch | Aliphatic (sp³ C-H) | These peaks arise from the methyl and methylene groups.[4] |

| ~1680 (strong) | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a conjugated carboxylic acid.[4][5] |

| 1600 - 1450 | C=C stretch | Aromatic Rings | Multiple bands in this region confirm the presence of the aromatic indole and benzyl rings. |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | This band, coupled with the O-H bend, is characteristic of the carboxylic acid functional group.[4] |

| ~740 (strong) | C-H bend | Monosubstituted Benzene | A strong out-of-plane bending vibration often indicates a monosubstituted benzene ring (the benzyl group). |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

MS Data & Interpretation

-

Molecular Formula: C₁₆H₁₅NO₂

-

Exact Mass: 265.1103 g/mol

-

Expected Molecular Ion (ESI+): m/z = 266.1176 ([M+H]⁺)

-

Expected Molecular Ion (ESI-): m/z = 264.1030 ([M-H]⁻)

The fragmentation pattern provides a fingerprint of the molecule's structure. A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak.

Figure 2. A plausible fragmentation pathway for 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid in ESI+ mode.

Key Fragment Ions:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Origin |

| 266 | [M+H]⁺ | Protonated molecular ion. |

| 220 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide from the carboxylic acid group. |

| 174 | [M+H - C₇H₈]⁺ | Loss of the benzyl group as toluene via cleavage of the N-CH₂ bond. |

| 91 | [C₇H₇]⁺ | The benzyl cation, which often rearranges to the stable tropylium ion. This is a very common and characteristic fragment for benzyl-containing compounds.[6] |

Conclusion: A Synthesized Spectroscopic Portrait

The collective data from NMR, IR, and MS provides a comprehensive and mutually reinforcing characterization of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, aromatic rings), and mass spectrometry verifies the molecular weight and reveals characteristic structural motifs through fragmentation. This guide illustrates the systematic approach required to translate raw spectral data into a definitive molecular structure, a critical skill for any professional in the chemical sciences.

References